1-Mercapto-2-propanol
Overview
Description
1-Mercapto-2-propanol is a compound that has been studied for its ability to form self-assembled monolayers (SAMs) on gold surfaces. These SAMs have been observed to undergo structural evolution when treated in a nitrogen flow, as evidenced by changes in their electrochemical and scanning tunneling microscopy (STM) properties . Although not directly studied in the provided papers, 1-Mercapto-2-propanol is structurally related to compounds like 2-mercaptoethanol and 3-mercapto-1,2-propanediol, which have been investigated for their antibacterial properties, metal-chelating abilities, and as ligands in complex synthesis .
Synthesis Analysis
The synthesis of compounds related to 1-Mercapto-2-propanol, such as 2-mercapto-4-heptanol, involves multi-step processes including Grignard reactions, epoxidation, and reduction steps . Thiolated compounds like mercaptodextran are synthesized by reacting dextrans with thiolating agents, demonstrating the reactivity of thiol groups in these types of molecules . Thiol esters of related compounds are synthesized using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine, which offers a selective S-acylation method .
Molecular Structure Analysis
The molecular structure of 1-Mercapto-2-propanol and related thiols allows them to act as bidentate ligands, forming dimeric complexes with metals such as cobalt, copper, and silver . The stability of these complexes is influenced by the presence of thiol and hydroxyl groups, which can participate in hydrogen bonding and metal coordination .
Chemical Reactions Analysis
1-Mercapto-2-propanol and related thiols undergo various chemical reactions, including the formation of SAMs on gold surfaces . These SAMs exhibit different domain structures based on the concentration of the thiol solution used in their preparation . The reactivity of thiol groups also enables the reduction of disulfide bonds and chelation of heavy metal ions . In the presence of oxidizing agents or specific buffers, thiols like 2-mercaptoethanol can undergo oxidation, which has implications for their use in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Mercapto-2-propanol and related thiols are characterized by their reactivity, stability, and ability to form complexes with metals. The calorimetric study of complexes formed by 2-mercaptoethanol and 3-mercapto-1,2-propanediol with various metal ions provides insights into the thermodynamic parameters of these interactions . The selective antibacterial action of 2-mercaptoethanol suggests that these thiols can interact differently with various bacterial species . The oxidation behavior of thiols in different buffers indicates their sensitivity to environmental conditions .
Scientific Research Applications
Safety And Hazards
When handling 1-Mercapto-2-propanol, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. It is also advised to keep away from heat/sparks/open flames/hot surfaces . Personal protective equipment such as protective gloves, protective clothing, eye protection, and face protection should be worn .
properties
IUPAC Name |
1-sulfanylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETFXNFGOYOOSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893058 | |
Record name | 1-Mercapto-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Mercapto-2-propanol | |
CAS RN |
1068-47-9 | |
Record name | 1-Mercapto-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1068-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Mercaptopropan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Mercapto-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-mercaptopropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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